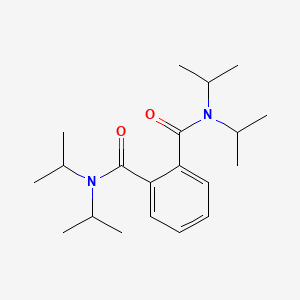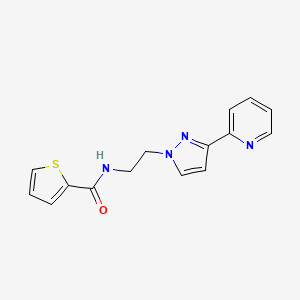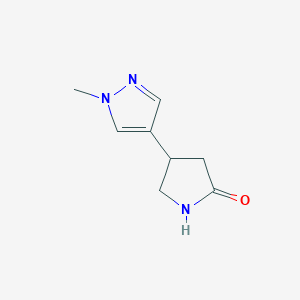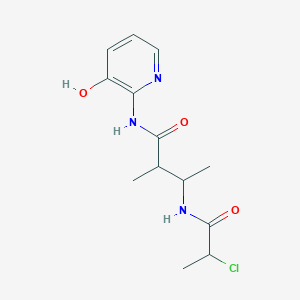
3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.17942 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyridine ring substituted with a piperidin-4-yloxy group and a methyl group.
Preparation Methods
The synthesis of 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpyridine and piperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the piperidine group onto the pyridine ring. This is usually achieved under controlled conditions, such as in the presence of a base like sodium hydride or potassium carbonate.
Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale synthesis techniques to meet the demand for this compound in various applications.
Chemical Reactions Analysis
3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Methyl-4-(piperidin-4-yloxy)pyridine dihydrochloride can be compared with other similar compounds, such as:
3-[(Piperidin-4-yloxy)methyl]pyridine: This compound has a similar structure but differs in the position of the methyl group.
2-[(Piperidin-4-yloxy)methyl]pyridine: Another similar compound with the piperidine group attached to a different position on the pyridine ring.
1-(Piperidin-4-ylmethyl)piperidine dihydrochloride: This compound features a piperidine ring substituted with another piperidine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methyl-4-piperidin-4-yloxypyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10;;/h4,7-8,10,12H,2-3,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNLLGUSZKMPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Tert-butyl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B2937412.png)
![4-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)sulfonyl)benzenesulfonamide](/img/structure/B2937414.png)

![N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2937416.png)
![N-[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2937418.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2937419.png)
![1-(8-Chloro-3-(methylsulfonyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)-2,2,2-trifluoroethanone](/img/structure/B2937420.png)



![8,8-Difluoro-6-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2937428.png)

![1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937431.png)

